REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6](O)C.[O:9]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=[O:13])[CH:11]([C:20]2[CH:21]=[CH:22][CH:23]=[C:24]3[C:29]=2[O:28][CH:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:26][C:25]3=[O:36])[CH:10]1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>CC(C)=O>[O:9]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=[O:13])[CH:11]([C:20]2[CH:21]=[CH:22][CH:23]=[C:24]3[C:29]=2[O:28][CH:27]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:26][C:25]3=[O:36])[CH:10]1[C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1.[CH3:2][C:1]1([CH3:6])[O:4][O:3]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
3,8-biflavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(C(=O)C2=CC=CC=C12)C=1C=CC=C2C(CC(OC12)C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was isolated from a mixture of diastereoisomers with an α/β ratio of 1.4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(C(=O)C2=CC=CC=C12)C=1C=CC=C2C(CC(OC12)C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OO1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |